

Vanoxonin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vanoxonin

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Abstract

Vanoxonin is a naturally occurring dipeptide that has garnered interest for its potent and specific inhibition of thymidylate synthetase, a critical enzyme in DNA biosynthesis. This document provides a comprehensive technical overview of **Vanoxonin**, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

Vanoxonin is a complex dipeptide first isolated from the cultured broths of *Saccharopolyspora hirsuta*[1]. Its structure was elucidated through acid hydrolysis, spectroscopic analysis, and confirmed by total synthesis[2].

Chemical Structure

Acid hydrolysis of **Vanoxonin** yields equimolar amounts of 2,3-dihydroxybenzoic acid, L-threonine, and L-N ω -hydroxyornithine[2]. The sequence of these components was determined to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(N ω -acetyl-N ω -hydroxy)ornithine[2]. The presence of an acetyl group was confirmed by ¹H NMR spectroscopy[2].

IUPAC Name: (2S)-5-[acetyl(hydroxy)amino]-2-[[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid

Physicochemical Properties

A comprehensive experimental characterization of **Vanoxonin**'s physicochemical properties is not readily available in the public domain. The following table summarizes the known and predicted properties.

Property	Value	Source
Molecular Formula	C18H25N3O9	[1] [3] [4]
Molecular Weight	427.41 g/mol	[4] [5]
Appearance	Colorless powder	[3]
CAS Number	86933-99-5	[4] [5]
Predicted XlogP	-0.5	[1]
Solubility, pKa, Melting Point	Not reported in publicly available literature	
Stability	Not reported in publicly available literature	

Spectroscopic Data

Detailed spectroscopic data for **Vanoxonin** are not widely published. However, key spectroscopic techniques were instrumental in its structure elucidation[\[2\]](#).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to suggest the presence of an acetyl group in the **Vanoxonin** structure[\[2\]](#). A full spectral assignment is not publicly available.

Mass Spectrometry (MS)

Mass spectrometric analysis was critical in determining the sequence of the amino acid and dihydroxybenzoic acid components of **Vanoxonin**[\[2\]](#). Predicted collision cross-section values for various adducts have been calculated.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	428.16638	195.5
[M+Na] ⁺	450.14832	194.2
[M-H] ⁻	426.15182	192.7
[M+NH ₄] ⁺	445.19292	200.5
[M+K] ⁺	466.12226	196.6
Data from PubChem[1]		

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis absorption data for **Vanoxonin** are not detailed in the available literature.

Biological Activity and Mechanism of Action

Vanoxonin is a potent inhibitor of thymidylate synthetase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).

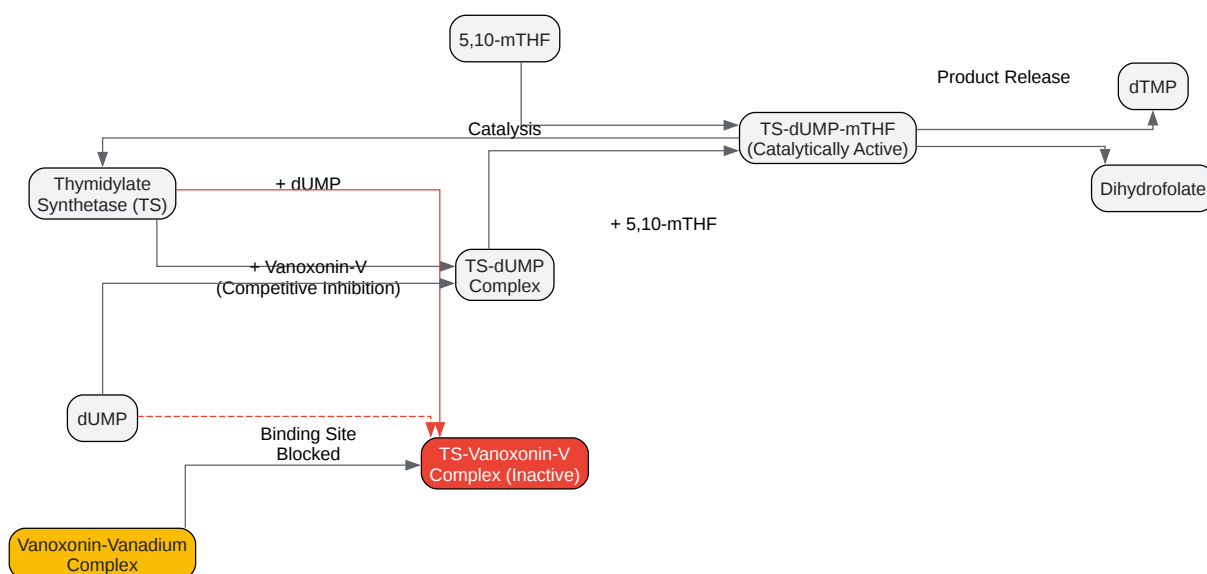
Inhibition of Thymidylate Synthetase

Vanoxonin itself is not the active inhibitor. It forms a stable, quinquevalent vanadium complex that is the true inhibitory species[3]. This complex demonstrates significant inhibition of thymidylate synthetase with an IC₅₀ value of 0.7 µg/mL[3]. The catechol moiety of the 2,3-dihydroxybenzoyl group is essential for its inhibitory activity, as it chelates the vanadium ion[3].

Mechanism of Inhibition

The **Vanoxonin**-vanadium complex exhibits competitive inhibition with respect to the substrate deoxyuridine monophosphate (dUMP) and uncompetitive inhibition with respect to the cofactor 5,10-methylenetetrahydrofolate (mTHF)[3]. This indicates that the complex binds to the dUMP binding site on the enzyme, preventing the natural substrate from binding. The uncompetitive inhibition with respect to mTHF suggests that the inhibitor binds to the enzyme-dUMP complex

at a site distinct from the mTHF binding site, or that it enhances the binding of mTHF to the enzyme-inhibitor complex.



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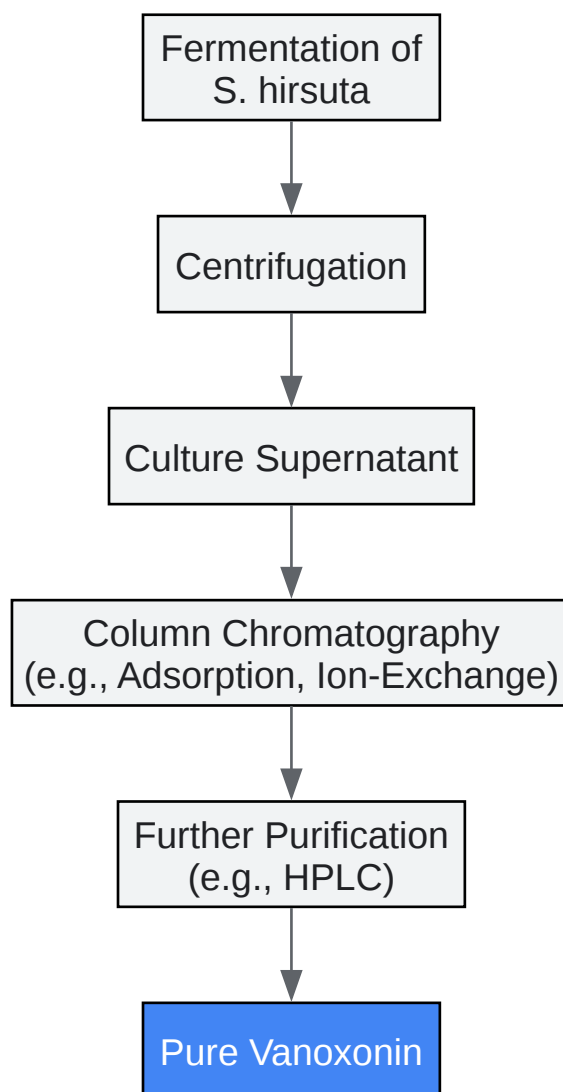
Mechanism of Thymidylate Synthetase Inhibition by **Vanoxonin**.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis, isolation, and specific bioassays of **Vanoxonin** are not fully detailed in publicly accessible literature. However, based on published research, the following sections outline the general methodologies that would be employed.

Fermentation and Isolation of Vanoxonin

Vanoxonin is produced by the fermentation of *Saccharopolyspora hirsuta* strain MG245-CF2[1]. A general workflow for its isolation would involve:



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General Workflow for the Isolation of **Vanoxonin**.

Total Synthesis

The total synthesis of **Vanoxonin** has been achieved, confirming its structure[2]. A detailed synthetic route is not publicly available but would involve the coupling of the three constituent

molecules: 2,3-dihydroxybenzoic acid, L-threonine, and a protected form of L-N ω -acetyl-N ω -hydroxyornithine, likely using standard peptide coupling methodologies.

Thymidylate Synthetase Inhibition Assay

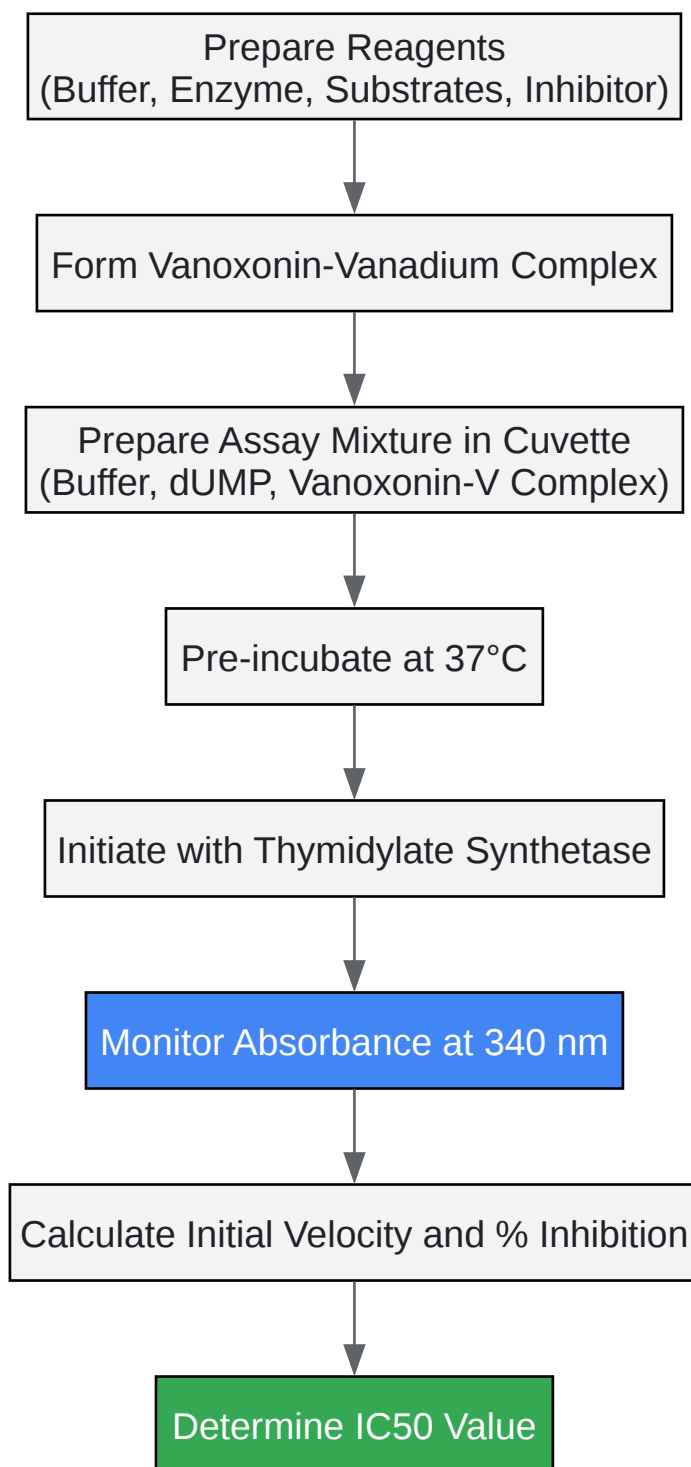
The inhibitory activity of the **Vanoxonin**-vanadium complex on thymidylate synthetase can be determined using a spectrophotometric assay. This assay monitors the conversion of dUMP and mTHF to dTMP and dihydrofolate (DHF). The formation of DHF results in an increase in absorbance at 340 nm.

Principle: The oxidation of mTHF to DHF during the enzymatic reaction leads to an increase in absorbance at 340 nm. The rate of this increase is proportional to the enzyme activity.

General Protocol:

- Preparation of Reagents:
 - Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
 - Thymidylate Synthetase (purified enzyme)
 - dUMP solution
 - mTHF solution
 - **Vanoxonin** solution
 - Vanadium salt solution (e.g., VOSO₄)
 - Reducing agent (e.g., 2-mercaptoethanol)
- Formation of **Vanoxonin**-Vanadium Complex:
 - Incubate **Vanoxonin** with the vanadium salt in the assay buffer to allow for complex formation.
- Assay Procedure:

- In a quartz cuvette, combine the assay buffer, dUMP, the reducing agent, and varying concentrations of the pre-formed **Vanoxonin**-vanadium complex.
- Pre-incubate the mixture at a constant temperature (e.g., 37°C).
- Initiate the reaction by adding thymidylate synthetase.
- Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis:
 - Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
 - Determine the percent inhibition for each concentration of the **Vanoxonin**-vanadium complex relative to a control with no inhibitor.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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Workflow for Thymidylate Synthetase Inhibition Assay.

Conclusion

Vanoxonin, through its vanadium complex, presents a compelling case for further investigation as a specific inhibitor of thymidylate synthetase. Its unique mechanism of action, involving competitive inhibition with respect to dUMP and uncompetitive inhibition towards mTHF, distinguishes it from other known TS inhibitors. While a significant amount of foundational knowledge exists, further research is required to fully characterize its physicochemical properties, delineate its detailed spectroscopic profile, and optimize its synthesis and isolation. This technical guide consolidates the currently available information to facilitate future research and development efforts centered on this promising natural product.

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